The synthesis of derazantinib dihydrochloride involves several intricate steps that include the formation of a quinazoline core. The general synthetic pathway can be summarized as follows:
In industrial settings, advanced techniques such as continuous flow chemistry may be utilized to optimize yield and purity.
Derazantinib dihydrochloride has a complex molecular structure characterized by multiple rings and functional groups. The key features include:
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F.Cl.Cl
The structure includes a quinazoline core with various substituents that contribute to its biological activity.
Derazantinib dihydrochloride is involved in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Specific conditions (temperature, pH, solvents) are critical for facilitating these reactions.
Derazantinib dihydrochloride exerts its pharmacological effects by inhibiting the activity of fibroblast growth factor receptors. This inhibition disrupts fibroblast growth factor receptor-mediated signaling pathways, which are crucial for tumor cell proliferation and survival. The primary mechanism includes:
These properties are essential for determining the formulation and delivery methods in clinical applications .
Derazantinib dihydrochloride has significant applications in various fields:
Derazantinib dihydrochloride is a small molecule kinase inhibitor with the molecular formula C₂₉H₃₁Cl₂FN₄O and a molecular weight of 541.49 g/mol. This dihydrochloride salt form is derived from the freebase (C₂₉H₂₉FN₄O, MW: 468.57 g/mol) via addition of two hydrochloric acid molecules [1] [7] [10]. The compound features a chiral center at the C26 position, which adopts an (R)-configuration as evidenced by the stereodescriptor in its IUPAC name and SMILES notation ([C@@H]) [1] [7] [9]. The structure integrates a dihydrobenzo[h]quinazoline core linked to a fluorophenyl group at the chiral center and an ethylaminoethylphenylamine side chain.
Elemental composition analysis confirms the following distribution [1]:
Element | Percentage |
---|---|
Carbon (C) | 64.33% |
Hydrogen (H) | 5.77% |
Chlorine (Cl) | 13.09% |
Fluorine (F) | 3.51% |
Nitrogen (N) | 10.35% |
Oxygen (O) | 2.95% |
Table 1: Elemental analysis of derazantinib dihydrochloride
The systematic IUPAC name for derazantinib dihydrochloride is:(R)-6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine dihydrochloride [1] [7]. Key nomenclature components include:
The compound is classified as a quinazoline derivative due to its fused tetracyclic quinazoline core. Registry identifiers include:
Nomenclature System | Identifier |
---|---|
IUPAC Name | (R)-6-(2-fluorophenyl)-N-(3-(2-((2-methoxyethyl)amino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine dihydrochloride |
CAS Registry (Salt) | 1821329-75-2 |
CAS Registry (Freebase) | 1234356-69-4 |
SMILES Notation | Cl.Cl.COCCNCCC1=CC(NC2=NC=C3CC@@Hc5ccccc5c3n2)=CC=C1 |
InChI Key | OLDWOVJAXRWCGT-FBHGDYMESA-N |
Table 2: Chemical identifiers and nomenclature systems
Solubility: Derazantinib dihydrochloride exhibits high solubility in dimethyl sulfoxide (DMSO) (>25 mg/mL, 53.35 mM) but is insoluble in water or ethanol [4] [8] [9]. This property dictates its formulation requirements, with DMSO being the preferred solvent for in vitro stock solutions. The drug substance typically appears as a white to yellow solid powder [1] [7].
Stability: The compound remains stable for >3 years when stored properly at -20°C in anhydrous form. Short-term storage (days-weeks) requires 0–4°C under desiccated, dark conditions to prevent degradation. Solutions in DMSO are stable for >1 year at -20°C and several weeks at 4°C [1] [7]. The hydrochloride salt enhances stability compared to the freebase by reducing hygroscopicity and providing crystalline consistency.
Crystalline Form: X-ray diffraction studies confirm that the dihydrochloride salt forms a defined crystalline lattice. The hydrochloride groups form ionic bonds with the quinazoline nitrogen atoms (N⁺-H···Cl⁻), enhancing molecular packing efficiency. This crystalline structure contributes to the compound’s long-term stability and batch-to-batch consistency in pharmaceutical manufacturing [5] [7].
Property | Specification |
---|---|
Appearance | White to yellow solid powder |
Solubility (DMSO) | 25 mg/mL (53.35 mM) |
Solubility (Water) | Insoluble |
Thermal Stability | Stable at -20°C for >3 years |
Solution Stability | >1 year at -20°C (DMSO stock) |
Hygroscopicity | Low (due to crystalline salt form) |
Table 3: Key physicochemical properties
The salt formation significantly alters derazantinib’s physicochemical and pharmacological properties:
Molecular Weight and Composition:
Solubility and Bioavailability:The dihydrochloride salt enhances aqueous solubility at physiological pH compared to the freebase. While both forms are water-insoluble, the salt dissociates in acidic environments (e.g., gastric fluid), improving dissolution rates and oral bioavailability. This property is critical for derazantinib’s activity as an orally administered therapeutic [4] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7